molecular formula C21H22N6 B12346691 1-phenyl-N6-propyl-N4-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine

1-phenyl-N6-propyl-N4-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine

Cat. No.: B12346691
M. Wt: 358.4 g/mol
InChI Key: WDVSFVPJRVJTNT-UHFFFAOYSA-N
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Description

1-Phenyl-N6-propyl-N4-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a heterocyclic compound that has garnered interest due to its unique structural properties and potential applications in various fields such as chemistry, biology, and medicine. This compound features a pyrazolo[3,4-d]pyrimidine core, which is known for its biological activity and versatility in synthetic chemistry.

Preparation Methods

The synthesis of 1-phenyl-N6-propyl-N4-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the pyrazolo[3,4-d]pyrimidine core: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones or ketoesters under acidic or basic conditions.

    Substitution reactions:

Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity, often employing continuous flow reactors and automated synthesis platforms to scale up the production.

Chemical Reactions Analysis

1-Phenyl-N6-propyl-N4-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like ethanol or dichloromethane, catalysts such as palladium or platinum, and temperature control to optimize reaction rates and yields.

Scientific Research Applications

1-Phenyl-N6-propyl-N4-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-phenyl-N6-propyl-N4-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For example, it may bind to the active site of an enzyme, blocking substrate access and inhibiting its activity .

Comparison with Similar Compounds

1-Phenyl-N6-propyl-N4-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine can be compared with other pyrazolo[3,4-d]pyrimidine derivatives:

The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and biological activity.

Properties

Molecular Formula

C21H22N6

Molecular Weight

358.4 g/mol

IUPAC Name

4-N-(4-methylphenyl)-1-phenyl-6-N-propylpyrazolo[3,4-d]pyrimidine-4,6-diamine

InChI

InChI=1S/C21H22N6/c1-3-13-22-21-25-19(24-16-11-9-15(2)10-12-16)18-14-23-27(20(18)26-21)17-7-5-4-6-8-17/h4-12,14H,3,13H2,1-2H3,(H2,22,24,25,26)

InChI Key

WDVSFVPJRVJTNT-UHFFFAOYSA-N

Canonical SMILES

CCCNC1=NC(=C2C=NN(C2=N1)C3=CC=CC=C3)NC4=CC=C(C=C4)C

Origin of Product

United States

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